molecular formula C24H25ClO5 B11159821 ethyl 3-{6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11159821
M. Wt: 428.9 g/mol
InChI Key: LFOWKNUQRFVQAP-UHFFFAOYSA-N
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Description

Ethyl 3-{6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, including a chloro group, a dimethylbenzyl ether, and an ethyl propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the Chloro Group: Chlorination of the chromen-2-one core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Etherification: The 7-hydroxy group of the chromen-2-one core can be etherified with 3,5-dimethylbenzyl bromide in the presence of a base like potassium carbonate.

    Esterification: Finally, the propanoate ester can be introduced through esterification of the 3-carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Ethyl 3-{6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-{6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.

    DNA Intercalation: Intercalating into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Ethyl 3-{6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can be compared with other chromen-2-one derivatives:

Biological Activity

Ethyl 3-{6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound with significant potential in medicinal chemistry. Its unique chromenone structure, characterized by various substituents, contributes to its biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H25ClO5C_{24}H_{25}ClO_5 with a molecular weight of approximately 422.87 g/mol. The presence of a chloro group, methyl groups, and a dimethylbenzyl ether enhances its chemical reactivity and biological properties .

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which may help mitigate oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest antimicrobial effects against certain bacterial strains, indicating its potential use in treating infections.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which could be beneficial in managing inflammatory diseases .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for optimizing its therapeutic applications. Current research focuses on:

  • Interaction with Cellular Targets : Studies are being conducted to identify specific cellular targets and pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : Ongoing investigations aim to elucidate how modifications to the chemical structure influence biological activity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study ReferenceFocus AreaKey Findings
Antioxidant ActivityDemonstrated significant scavenging activity against free radicals.
Antimicrobial TestingShowed effectiveness against Gram-positive bacteria.
Inflammatory ResponseReduced inflammatory markers in vitro.

These findings suggest that this compound holds promise for further development as a therapeutic agent.

Potential Applications

Given its biological activities, ethyl 3-{6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-y}propanoate may find applications in:

  • Pharmaceutical Development : As a lead compound for developing new drugs targeting oxidative stress and inflammation.
  • Cosmetic Formulations : Due to its antioxidant properties, it could be incorporated into skincare products aimed at reducing oxidative damage.

Properties

Molecular Formula

C24H25ClO5

Molecular Weight

428.9 g/mol

IUPAC Name

ethyl 3-[6-chloro-7-[(3,5-dimethylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C24H25ClO5/c1-5-28-23(26)7-6-18-16(4)19-11-20(25)22(12-21(19)30-24(18)27)29-13-17-9-14(2)8-15(3)10-17/h8-12H,5-7,13H2,1-4H3

InChI Key

LFOWKNUQRFVQAP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC(=CC(=C3)C)C)Cl)C

Origin of Product

United States

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